4-Cyanopentylmorpholine

Description

Significance of Morpholine (B109124) Derivatives in Advanced Synthetic Methodologies

In synthetic chemistry, the morpholine ring can be introduced through various methods, including the reaction of a primary or secondary amine with a dihaloether or through more complex multi-component reactions. thieme-connect.comgoogle.comorganic-chemistry.org The development of novel synthetic routes to access diverse morpholine derivatives remains an active area of research, driven by the continuous demand for new molecules with specific functions. thieme-connect.com The ability to functionalize the morpholine ring and its substituents allows for the fine-tuning of a compound's properties to meet the requirements of a particular application. researchgate.net

Historical Trajectory and Evolution of Research on Related Chemical Scaffolds

The study of morpholine and its derivatives dates back to the early 20th century, with its industrial and medicinal applications being recognized around 1935. tandfonline.com Initially used as solvents and in the synthesis of rubber chemicals, the pharmacological potential of morpholine-containing compounds soon became apparent. wisdomlib.orgtandfonline.com A notable early example is the drug Preludin, which contained a morpholine scaffold and was marketed for the treatment of obesity in 1955. tandfonline.com

Over the decades, research has expanded to explore a vast chemical space of morpholine derivatives. The evolution of synthetic techniques has enabled the creation of increasingly complex molecules with tailored properties. researchgate.net The understanding of structure-activity relationships (SAR) has also matured, guiding the design of new compounds with enhanced efficacy and selectivity for various biological targets. nih.gov The journey from simple morpholine to its integration into sophisticated molecular architectures highlights the enduring importance of this chemical scaffold in scientific discovery. nih.gov

Research Imperatives and Scholarly Objectives for 4-Cyanopentylmorpholine

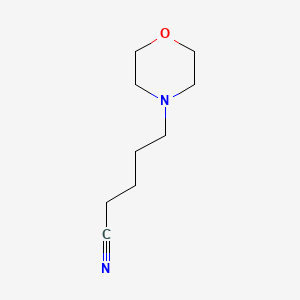

Within the broad family of morpholine derivatives, this compound presents a specific set of research interests. ontosight.ai This compound is characterized by a morpholine ring connected to a five-carbon chain (pentyl group) that terminates in a nitrile (cyano) group. ontosight.ai The primary scholarly objectives for studying this compound revolve around understanding its unique chemical reactivity and exploring its potential as an intermediate in the synthesis of more complex molecules. ontosight.ai

The presence of both a basic morpholine nitrogen and a reactive cyano group suggests its utility as a versatile building block in organic synthesis. ontosight.ai Research into this compound would likely focus on reactions involving either of these functional groups, such as N-alkylation, acylation, or transformations of the nitrile group into amines, amides, or carboxylic acids. A key objective is to elucidate the synthetic pathways where this compound can serve as a key intermediate, potentially leading to the discovery of novel compounds with applications in pharmaceuticals or materials science. ontosight.ai

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C10H18N2O |

| Molecular Weight | 182.26 g/mol |

| CAS Number | 84145-72-2 |

| Alternate Names | 4-Morpholinepentanenitrile, 5-Morpholinovaleronitrile |

Data sourced from publicly available chemical databases.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthesis and potential applications can be inferred from general knowledge of morpholine and nitrile chemistry.

The synthesis of this compound can be achieved through the reaction of morpholine with a suitable five-carbon chain containing a leaving group and a nitrile function, such as 5-chlorovaleronitrile (B1664646). chemicalbook.com This nucleophilic substitution reaction, typically carried out in the presence of a base, is a standard method for N-alkylation of secondary amines like morpholine. chemicalbook.com

The reactivity of this compound is dictated by its two primary functional groups. The morpholine nitrogen can act as a base or a nucleophile. The nitrile group is susceptible to a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This dual reactivity makes it a valuable intermediate for creating bifunctional molecules or for building more complex heterocyclic systems.

Potential research applications for this compound include its use as a precursor in the synthesis of novel pharmaceutical agents. The morpholine moiety is known to improve the pharmacokinetic profile of drugs, and the versatile nitrile group can be converted into various other functionalities to interact with biological targets. nih.gov In materials science, the long alkyl chain and the polar nitrile group could be exploited in the design of new polymers or surfactants. ontosight.ai

Interactive Data Table: Synthetic Precursors for this compound

| Precursor 1 | Precursor 2 | Reaction Type |

| Morpholine | 5-Chlorovaleronitrile | Nucleophilic Substitution |

| Morpholine | 5-Bromovaleronitrile | Nucleophilic Substitution |

This table represents plausible synthetic routes based on established chemical principles.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-3,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUXHXRBJCBHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233073 | |

| Record name | 4-Cyanopentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84145-72-2 | |

| Record name | 4-Morpholinepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanopentylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinevaleronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyanopentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanopentylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyanopentylmorpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3NR5ME9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Cyanopentylmorpholine and Cognate Molecular Architectures

Strategic Approaches for Carbon-Nitrogen Bond Formation within Morpholine (B109124) Ring Systems

The construction of the morpholine ring is a cornerstone of synthetic strategies targeting this class of compounds. Morpholine is a privileged scaffold in medicinal chemistry, leading to the development of numerous methods for its synthesis. researchgate.netresearchgate.net The formation of the two critical carbon-nitrogen bonds is typically achieved through cyclization reactions, leveraging precursors that contain both amine and alcohol functionalities.

A prevalent method involves the use of vicinal amino alcohols and their derivatives. researchgate.net For instance, a straightforward, high-yielding protocol converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide. organic-chemistry.org This approach relies on a clean N-monoalkylation via an SN2 reaction. organic-chemistry.org Another common strategy is the cyclization of N-substituted diethanolamines.

More advanced, metal-catalyzed methods have also been developed. Palladium-catalyzed aerobic oxidative cyclization of alkenes offers a pathway to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Similarly, iron(III) can catalyze a diastereoselective synthesis of substituted morpholines from precursors containing an allylic alcohol. organic-chemistry.org

| Precursor Type | Reagents/Catalyst | Reaction Type | Reference |

| 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | SN2 N-alkylation/cyclization | organic-chemistry.org |

| Alkenyl Amino-alcohols | Pd(DMSO)2(TFA)2 | Wacker-type aerobic oxidative cyclization | organic-chemistry.org |

| Allylic alcohol substituted amino ethers/amines | Iron(III) catalyst | Diastereoselective cyclization | organic-chemistry.org |

| Aminoalkyne substrates | Ru catalyst with (S,S)-Ts-DPEN ligand | Tandem hydroamination/asymmetric transfer hydrogenation | organic-chemistry.org |

The mechanisms governing morpholine ring formation are diverse and dependent on the chosen synthetic route. Classical methods often rely on nucleophilic substitution pathways. For example, the reaction of a dihaloethane with an ethanolamine (B43304) derivative involves two sequential intramolecular SN2 reactions, where the nitrogen and oxygen atoms act as nucleophiles to displace the halides, thereby forming the heterocyclic ring.

In transition-metal-catalyzed reactions, the mechanisms are more complex. The palladium-catalyzed Wacker-type cyclization of unsaturated amino alcohols involves the activation of the alkene by the palladium catalyst, followed by intramolecular nucleophilic attack by the nitrogen atom. organic-chemistry.org Copper-promoted syntheses of morpholines can proceed via a mechanism involving a cis-aminocupration across an alkene. nih.gov In some cases, such as the reaction of vinyloxiranes with amino-alcohols, a Pd(0)-catalyzed Tsuji-Trost reaction is followed by an Fe(III)-catalyzed heterocyclization to yield the morpholine ring. organic-chemistry.org These catalytic cycles provide high levels of control over the reaction and access to complex substituted morpholines.

Once the morpholine ring is formed, functional group interconversion (FGI) allows for the synthesis of diverse derivatives. ub.edu These transformations are crucial for elaborating the core structure to achieve desired properties. For instance, a hydroxyl group on a substituted morpholine ring can be converted into a leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of new substituents with high regiochemical control.

Ketones or aldehydes present on the morpholine scaffold can be subjected to reduction, oxidation, or olefination reactions to introduce new functionalities. Similarly, ester groups can be hydrolyzed to carboxylic acids, which serve as versatile handles for amide bond formation or other transformations. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be applied to morpholine derivatives bearing a halide or triflate, enabling the formation of new C-N bonds at the periphery of the heterocycle. tcichemicals.com

Methodological Innovations for the Incorporation of Cyano and Pentyl Moieties

The synthesis of 4-cyanopentylmorpholine specifically requires the formation of a bond between the morpholine nitrogen and a five-carbon chain terminating in a nitrile. This is typically achieved by the N-alkylation of morpholine with a bifunctional C5 synthon, such as 5-halovaleronitrile. The development of methods for both cyanation and alkylation is therefore central to this process.

Cyanation, the introduction of a cyanide group (-CN), is a fundamental transformation in organic synthesis due to the versatility of the resulting nitrile functional group. wikipedia.orgscielo.br Nitriles can be converted into amines, carboxylic acids, amides, and aldehydes. taylorandfrancis.com

Historically, cyanation reactions often employed highly toxic reagents like copper(I) cyanide in stoichiometric amounts, as seen in the Rosenmund-von Braun reaction. wikipedia.orgtaylorandfrancis.com Modern organic synthesis has seen a significant evolution toward safer and more efficient catalytic methods. Palladium- and nickel-catalyzed cross-coupling reactions have become commonplace for the cyanation of aryl and alkyl halides. wikipedia.org These methods often use less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. wikipedia.org

Recent innovations include the use of photoredox catalysis and electrochemical methods. scielo.brresearchgate.net These approaches offer mild reaction conditions and can utilize unconventional cyanide sources, sometimes avoiding toxic metal cyanides altogether. snnu.edu.cn For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been developed as an electrophilic cyanide source, enabling the cyanation of nucleophiles under different reactivity paradigms. scielo.brresearchgate.net

| Cyanation Method | Cyanide Source | Substrate | Catalyst/Conditions | Key Features | Reference |

| Rosenmund-Von Braun | Copper(I) cyanide (CuCN) | Aryl halides | High temperature | Classical, stoichiometric copper | wikipedia.orgtaylorandfrancis.com |

| Palladium-Catalyzed | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Aryl halides/triflates | Pd(0) catalyst, ligands | Catalytic, broad scope | wikipedia.org |

| Nickel-Catalyzed | Acetonitrile, Benzyl cyanide | Aryl halides | Ni catalyst | Uses precious-metal-free catalysts | wikipedia.org |

| Sandmeyer Reaction | Copper(I) cyanide | Aryl diazonium salts | Copper catalyst | Converts anilines to benzonitriles | wikipedia.org |

| Photoredox/Electrochemical | 4-CN-pyridine, TMSCN | C-H bonds, Alkenes | Photocatalyst, Electricity | Metal-free, mild conditions | organic-chemistry.orgresearchgate.net |

| Electrophilic Cyanation | NCTS | Nucleophiles (e.g., enolates) | Base or catalyst | Reversal of polarity (CN⁺ source) | scielo.brresearchgate.net |

The introduction of the pentyl group onto the morpholine nitrogen is an alkylation reaction. The quaternization of tertiary amines by alkyl halides is a well-established method for forming C-N bonds. wikipedia.org In the context of this compound, this would involve the reaction of morpholine (a secondary amine which acts as a nucleophile) with a molecule containing a five-carbon chain, a terminal cyano group, and a leaving group at the other end, such as 5-bromovaleronitrile. This is a direct SN2-type reaction.

Chain elongation strategies are employed when constructing the cyanopentyl moiety from smaller precursors. americanpeptidesociety.org One common method involves the reaction of a terminal alkyne with a strong base (like NaNH₂) to form an acetylide anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide to extend the carbon chain. youtube.com Another quantitative method for chain elongation involves reacting methanesulfonates with potassium cyanide to form nitriles, which can then be further elaborated. nih.gov These multi-step sequences allow for the flexible construction of functionalized alkyl chains that can subsequently be attached to the morpholine ring. youtube.com

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing chiral derivatives that possess substituents on the morpholine ring or the pentyl side chain. Such chiral molecules are of significant interest in medicinal chemistry.

The development of methods for the enantioselective and diastereoselective synthesis of substituted morpholines has been an active area of research. organic-chemistry.orgnih.gov One approach involves a tandem one-pot reaction employing hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org Using a Ruthenium catalyst with a chiral ligand like (S,S)-Ts-DPEN, this method can produce 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org

Diastereoselective syntheses often rely on substrate control or catalyst control to favor the formation of one diastereomer over another. For example, an iron(III)-catalyzed synthesis can produce 2,6- and 3,5-disubstituted morpholines with good diastereoselectivity. organic-chemistry.org Copper-promoted oxyamination of alkenes has also been shown to be a stereoselective method for constructing substituted morpholines. nih.gov More recently, base-catalyzed cascade reactions of specific substrates have been used to create highly substituted morpholine hemiaminals, which can be further elaborated in a diastereoselective or even diastereoconvergent fashion. acs.org These advanced methods provide access to specific stereoisomers of complex morpholine-containing structures, which would be essential for synthesizing chiral analogs of this compound.

Application of Green Chemistry Principles in the Production of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like morpholine derivatives to enhance efficiency and reduce environmental impact. nih.gov A key development in this area is the creation of a simple, high-yielding, one or two-step, redox-neutral protocol for producing morpholines from 1,2-amino alcohols. nih.govchemrxiv.org This method uses inexpensive and less hazardous reagents, such as ethylene sulfate and potassium tert-butoxide (tBuOK), to achieve selective monoalkylation of the amine. chemrxiv.orgacs.org

This modern approach presents significant environmental and safety advantages over traditional multi-step methods, which often employ reagents like chloroacetyl chloride and require a subsequent reduction step, generating more waste. chemrxiv.org The ethylene sulfate-mediated synthesis is a two-step protocol that eliminates an entire synthetic step and avoids the use of aluminum or boron hydride reducing agents. chemrxiv.org Furthermore, catalytic systems are being explored to create greener pathways. For example, the N-alkylation of morpholine has been achieved using alcohols in a gas-solid phase reaction over a CuO–NiO/γ–Al2O3 catalyst. researchgate.netakjournals.com This method is advantageous as it utilizes more readily available and less toxic alcohols instead of alkyl halides and can proceed with high conversion and selectivity. akjournals.com These catalytic and streamlined approaches align with the green chemistry goals of atom economy, reduced waste, and the use of safer chemicals.

| Parameter | Traditional Method (e.g., Chloroacetyl Chloride) | Green Method (e.g., Ethylene Sulfate) | Catalytic Method (e.g., with Alcohols) |

|---|---|---|---|

| Primary Reagents | 1,2-Amino Alcohols, Chloroacetyl Chloride, Hydride Reductants | 1,2-Amino Alcohols, Ethylene Sulfate, tBuOK | Morpholine, Low-Carbon Alcohols |

| Key Characteristics | Multi-step (typically 3 steps), generates halide waste | Fewer steps (1-2), redox-neutral, high yield nih.gov | Gas-solid phase reaction, avoids alkyl halides akjournals.com |

| Environmental Impact | Higher waste generation, use of hazardous reagents | Reduced waste, eliminates hydride reduction step chemrxiv.org | Potentially lower toxicity of reagents, water as a byproduct |

Development and Utilization of Precursor Materials for this compound Synthesis

The morpholine ring itself is commonly synthesized from 1,2-amino alcohols, which are readily available starting materials. nih.gov These compounds can undergo annulation reactions to form the heterocyclic structure. chemrxiv.org The choice of substituents on the 1,2-amino alcohol allows for the creation of various C-substituted morpholine analogues.

The 4-cyanopentyl side chain is typically introduced using a bifunctional reagent, most commonly a 5-halopentanenitrile. Precursors like 5-bromopentanenitrile (also known as 5-bromovaleronitrile) and 5-chloropentanenitrile (5-chlorovaleronitrile) are well-documented and commercially available. sigmaaldrich.comsigmaaldrich.com The synthesis of these halo-nitriles can be achieved from starting materials such as 1,4-dihalobutanes. For example, 1,4-dibromobutane (B41627) can react with sodium cyanide in a nucleophilic substitution reaction to yield 5-bromopentanenitrile. google.com Similarly, processes have been developed for the synthesis of 5-chlorovaleronitrile (B1664646) from 1,4-dichlorobutane (B89584) and sodium cyanide, often using a phase-transfer catalyst to improve reaction efficiency. google.com These precursors serve as electrophiles that readily react with the nitrogen atom of morpholine to form the final N-substituted product.

| Precursor | Typical Synthesis Method | Role in Final Molecule |

|---|---|---|

| Morpholine | Cyclization of diethanolamine; synthesis from 1,2-amino alcohols nih.gov | Forms the core heterocyclic ring structure |

| 5-Bromopentanenitrile | Reaction of 1,4-dibromobutane with sodium cyanide google.com | Provides the 4-cyanopentyl side chain via N-alkylation |

| 5-Chloropentanenitrile | Reaction of 1,4-dichlorobutane with sodium cyanide google.com | Provides the 4-cyanopentyl side chain via N-alkylation |

| 1,2-Amino Alcohols | Various synthetic methods | Building blocks for constructing the morpholine ring chemrxiv.org |

Elucidation of Reaction Mechanisms Involving 4 Cyanopentylmorpholine

Detailed Mechanistic Investigations of Formation Pathways

Specific, detailed mechanistic investigations into the formation pathways of 4-Cyanopentylmorpholine have not been reported in the reviewed literature. Generally, the synthesis of analogous morpholine (B109124) derivatives containing a nitrile group could potentially proceed through several established synthetic routes. These might include the cyanoalkylation of morpholine or the reaction of a morpholine-containing precursor with a nitrile-bearing electrophile. However, without experimental or computational studies, any proposed pathway for this compound remains speculative.

Quantitative Analysis of Reaction Kinetics and Thermodynamic Profiles of Transformations

A quantitative analysis of the reaction kinetics and thermodynamic profiles for the transformations of this compound is not available in the current body of scientific literature. Such an analysis would require experimental data from techniques like spectroscopy or calorimetry to determine rate constants, activation energies, and enthalpy and entropy changes associated with its reactions. This data is crucial for understanding reaction rates and equilibrium positions.

To illustrate the type of data that would be necessary, the following table outlines the parameters that would be measured in a kinetic and thermodynamic study.

| Parameter | Symbol | Unit | Description |

| Rate Constant | k | s⁻¹, M⁻¹s⁻¹, etc. | A proportionality constant that relates the rate of a reaction to the concentration of reactants. |

| Activation Energy | Ea | kJ/mol | The minimum energy required for a reaction to occur. |

| Enthalpy of Reaction | ΔH | kJ/mol | The change in heat content of a system during a chemical reaction. |

| Entropy of Reaction | ΔS | J/(mol·K) | The change in the degree of disorder or randomness in a system. |

| Gibbs Free Energy Change | ΔG | kJ/mol | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

This table represents a template for the kind of data that would be generated from experimental studies, which are currently unavailable for this compound.

Characterization and Dynamics of Intermediates and Transition States in this compound Reactions

There is no information available regarding the characterization and dynamics of intermediates and transition states in reactions involving this compound. The study of such transient species is a complex area of physical organic chemistry that often requires advanced spectroscopic techniques (e.g., femtosecond spectroscopy) and computational modeling. nih.gov The identification of intermediates and the characterization of transition state structures are fundamental to understanding the stepwise mechanism of a reaction. nih.gov For any reaction of this compound, one would need to computationally model or experimentally trap and characterize these short-lived species to elucidate the reaction pathway.

Role of Catalysis in the Synthesis and Transformations of this compound

While catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, the specific role of catalysis in the synthesis and transformations of this compound has not been documented. ctppc.orgresearchgate.net Catalysts, whether they are transition metals, enzymes, or small organic molecules, function by providing an alternative reaction pathway with a lower activation energy. nih.govmdpi.comox.ac.uk In the context of this compound, catalysts could potentially be employed to facilitate its formation or to direct its conversion into other valuable chemical entities. The choice of catalyst would depend on the specific transformation desired.

The following table provides examples of catalyst types and their general applications in organic synthesis, which could theoretically be applied to reactions involving this compound.

| Catalyst Type | General Application in Organic Synthesis | Potential Relevance to this compound |

| Transition Metal Catalysts | Cross-coupling reactions, hydrogenations, oxidations. | Could be used in the synthesis of the pentyl chain or for transformations of the nitrile group. |

| Biocatalysts (Enzymes) | Highly selective transformations, often under mild conditions. nih.gov | Could be employed for stereoselective modifications of the molecule. |

| Organocatalysts | Asymmetric synthesis, functional group transformations. | Could be used to introduce chirality or to catalyze reactions at specific sites on the molecule. |

| Acid/Base Catalysts | Hydrolysis of nitriles, condensation reactions. | Could be used for the conversion of the cyano group to a carboxylic acid or amide. |

This table illustrates the potential applicability of different catalyst types to the synthesis and transformations of this compound, based on general principles of organic chemistry.

Advanced Spectroscopic and Chromatographic Characterization of 4 Cyanopentylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For 4-Cyanopentylmorpholine, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The protons on the morpholine (B109124) ring are expected to appear as complex multiplets, with those adjacent to the oxygen atom shifted downfield compared to those adjacent to the nitrogen. The protons on the pentyl chain would exhibit chemical shifts and splitting patterns characteristic of their position relative to the electron-withdrawing nitrile group and the morpholine nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbon atoms of the morpholine ring are expected to resonate at characteristic chemical shifts, with the carbons adjacent to the heteroatoms (N and O) being the most deshielded. The nitrile carbon would appear as a distinct signal in the downfield region, typically around 120 ppm. The five carbons of the pentyl chain would each produce a separate signal, confirming the backbone of the molecule.

The following table presents the predicted NMR data for this compound. These are estimated values based on established chemical shift principles and data for analogous structures.

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Morpholine H (adjacent to O) | ~3.70 | Triplet |

| Morpholine H (adjacent to N) | ~2.45 | Triplet |

| Pentyl H (adjacent to N) | ~2.35 | Triplet |

| Pentyl H (CH(CN)) | ~2.60 | Multiplet |

| Pentyl H (other CH₂) | 1.40 - 1.70 | Multiplet |

| Pentyl H (CH₃) | ~1.20 | Doublet |

| Cyano C (C≡N) | - | - |

Mass Spectrometry (MS) for Precise Molecular Confirmation and Assessment of Purity

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₁₈N₂O), the calculated exact mass is 182.1419 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby validating the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182. Key fragmentation pathways would likely involve the cleavage of the morpholine ring and the pentyl chain. A prominent fragment would be expected at m/z 86, corresponding to the morpholinium ion [C₄H₈NO]⁺ resulting from cleavage of the bond between the ring and the pentyl chain. Other fragments could arise from the loss of the nitrile group or cleavage at various points along the alkyl chain.

The following table summarizes the expected key ions in the mass spectrum of this compound.

| m/z (Expected) | Proposed Fragment Ion | Notes |

| 182 | [C₁₀H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 167 | [C₉H₁₅N₂O]⁺ | Loss of methyl group (•CH₃) |

| 155 | [C₉H₁₇NO]⁺ | Loss of nitrile radical (•CN) |

| 86 | [C₄H₈NO]⁺ | Morpholinium fragment from alpha-cleavage |

| 57 | [C₄H₉]⁺ | Butyl fragment |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. researchgate.net These two methods are often complementary.

The FTIR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent parts. A sharp, medium-intensity band corresponding to the C≡N stretch of the nitrile group is a key diagnostic feature. researchgate.net The spectrum would also feature strong C-H stretching vibrations from the morpholine and pentyl methylene (B1212753) groups. The C-O-C stretching of the ether linkage in the morpholine ring is expected to produce a strong band in the FTIR spectrum. researchgate.netnist.gov

The following table lists the principal expected vibrational bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| C-H Stretch (Alkyl & Morpholine) | 2850 - 3000 | FTIR (Strong), Raman (Strong) |

| C≡N Stretch (Nitrile) | 2240 - 2260 | FTIR (Medium), Raman (Medium) |

| CH₂ Bend/Scissor | 1450 - 1470 | FTIR (Variable) |

| C-O-C Stretch (Ether) | 1110 - 1140 | FTIR (Strong) |

| C-N Stretch (Amine) | 1050 - 1250 | FTIR (Medium) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Should this compound be successfully crystallized, a single-crystal X-ray diffraction experiment would provide definitive proof of its structure and stereochemistry.

This analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the molecule in the solid state, such as the expected chair conformation of the morpholine ring, and the spatial arrangement of the cyanopentyl substituent. Furthermore, the resulting crystal structure would detail the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the packing of molecules in the crystal lattice. As of now, no public crystallographic data for this specific compound is available.

The following table outlines the crystallographic parameters that would be determined from an X-ray diffraction experiment.

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The complete symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O, C≡N). |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, C-O-C). |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. |

| Intermolecular Contacts | Information on how molecules pack together in the solid state. |

High-Performance Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and performing quantitative analysis. researchgate.net High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a compound like this compound.

Given the molecule's polarity, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for analysis. This method uses a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The compound would be separated from nonpolar impurities (which would elute later) and more polar impurities (which would elute earlier). Due to the lack of a strong UV chromophore, detection could be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer.

The following table outlines a hypothetical RP-HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Detection | Mass Spectrometry (MS) or ELSD |

Synergistic Application of Advanced Hyphenated Techniques for Holistic Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful and efficient means for comprehensive chemical analysis. rsc.org For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most informative hyphenated technique.

By coupling the HPLC separation described above with a mass spectrometer, each component eluting from the column can be analyzed in real-time. This provides not only the retention time of the compound (a characteristic property under specific conditions) but also its mass-to-charge ratio and fragmentation pattern. This dual information allows for the confident identification of the target compound, even in complex mixtures, and the simultaneous characterization of any impurities or degradation products. Techniques like LC-MS/MS can provide even more detailed structural information by inducing and analyzing the fragmentation of selected ions. This holistic approach is the gold standard for modern chemical analysis, providing robust data on identity, purity, and stability.

Theoretical and Computational Chemistry Studies of 4 Cyanopentylmorpholine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No specific studies employing quantum chemical calculations to determine the electronic structure and molecular properties of 4-Cyanopentylmorpholine were identified in the available literature. Such studies would typically involve the calculation of molecular orbital energies, electron density distribution, and spectroscopic properties.

Applications of Density Functional Theory (DFT)

There are no published research articles detailing the application of Density Functional Theory (DFT) to this compound. DFT is a widely used computational method for investigating the electronic properties of molecules, including geometry optimization, vibrational frequencies, and reaction energetics. However, no specific data or findings related to this compound using this method could be located.

Advanced Ab Initio Methods for Elucidating Molecular Characteristics

Similarly, a search for studies utilizing advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to analyze the molecular characteristics of this compound yielded no results. These higher-level computational methods provide more accurate results for electron correlation effects but have not been applied to this specific compound in the accessible literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No literature could be found that describes the use of molecular dynamics (MD) simulations to study the conformational landscape and intermolecular interactions of this compound. MD simulations are instrumental in understanding the dynamic behavior of molecules, including how they fold, interact with other molecules, and their behavior in different solvent environments.

In Silico Prediction of Chemical Reactivity and Stereoselectivity

There is no available research on the in silico prediction of chemical reactivity and stereoselectivity for this compound. Such computational studies would typically involve the use of quantum chemical descriptors and reaction modeling to predict the most likely sites for chemical attack and the stereochemical outcome of reactions.

Computational Approaches for Reaction Mechanism Elucidation and Validation

No computational studies focused on elucidating or validating the reaction mechanisms involving this compound were discovered. These types of studies are crucial for understanding the step-by-step process of chemical reactions, identifying transition states, and calculating activation energies.

Structure Activity Relationship Sar Studies of 4 Cyanopentylmorpholine Derivatives

Quantitative Structure-Activity Relationships (QSAR) Modeling for Molecular Design and Optimization of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties. pensoft.netnih.gov For 4-Cyanopentylmorpholine derivatives, a QSAR model could be developed to predict their activity and guide the design of more potent and selective analogs.

A hypothetical QSAR study on a series of this compound analogs might involve the generation of various molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms. The electron-withdrawing nature of the nitrile group in this compound would be a key electronic feature to consider.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. Variations in the length and branching of the pentyl chain would significantly alter these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The interplay between the hydrophilic morpholine (B109124) ring and the lipophilic pentyl chain would be a critical factor.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a mathematical model. An illustrative QSAR equation for a series of this compound analogs might look like:

Log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * Dipole + 2.5

Where:

Log(1/IC50) is the biological activity.

LogP is the logarithm of the partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

Dipole is the dipole moment.

Illustrative Data for a Hypothetical QSAR Study of this compound Analogs:

| Compound | Log(1/IC50) | LogP | MW ( g/mol ) | Dipole (Debye) |

| This compound | 4.5 | 1.8 | 182.26 | 3.5 |

| Analog 1 (4-Cyanohexylmorpholine) | 4.8 | 2.3 | 196.29 | 3.6 |

| Analog 2 (4-Cyanobutylmorpholine) | 4.2 | 1.3 | 168.23 | 3.4 |

| Analog 3 (4-(4-Fluorocyanopentyl)morpholine) | 4.7 | 1.9 | 200.25 | 4.1 |

| Analog 4 (4-(2-Methylcyanopentyl)morpholine) | 4.3 | 2.1 | 196.29 | 3.7 |

Such a model, once validated, could be used to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Systematics of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound derivatives can be systematically modulated by introducing different substituents on the morpholine ring or the cyanopentyl chain.

Substituents on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can influence its conformation and its interaction with biological targets. For instance, the introduction of alkyl groups at the C-2 or C-6 positions could introduce steric hindrance, potentially affecting binding affinity.

Modifications of the Cyanopentyl Chain:

Chain Length: Altering the length of the aliphatic chain would impact the lipophilicity and flexibility of the molecule. A shorter chain might decrease non-specific hydrophobic interactions, while a longer chain could enhance them.

Branching: Introducing branches on the pentyl chain would increase steric bulk and could influence the molecule's conformational preferences.

Nitrile Group Position: Shifting the position of the nitrile group along the pentyl chain would alter the electronic distribution and the potential for specific polar interactions. The nitrile group is known to be a key component for molecular recognition in some pharmaceuticals. nih.gov

Illustrative Effects of Substituents on the Activity of this compound Analogs:

| Substituent Position | Substituent | Effect on Activity | Rationale |

| Morpholine C-2 | Methyl | Decrease | Steric hindrance near the pharmacophoric morpholine nitrogen. |

| Pentyl Chain C-4 | Hydroxyl | Increase/Decrease | Introduction of a hydrogen bond donor/acceptor could enhance or disrupt binding depending on the target. |

| Pentyl Chain C-5 | Phenyl | Increase | Potential for additional pi-stacking interactions with the target. |

| Nitrile Replacement | Carboxamide | Increase/Decrease | Alters hydrogen bonding capacity and electronic properties. |

Influence of Conformational Dynamics on Molecular Recognition and Chemical Interactions

Molecular modeling studies can be employed to explore the conformational landscape of this compound and its derivatives. These studies can identify low-energy conformations that are likely to be biologically relevant. The conformational preference can have a notable effect on the molecule's behavior and reactivity. acs.orgnih.gov

The cyanopentyl chain's flexibility allows the molecule to adapt its shape to fit into a binding pocket. However, excessive flexibility can be entropically unfavorable for binding. Therefore, designing more rigid analogs, for example by introducing cyclic structures within the pentyl chain, could lead to higher affinity ligands.

Rational Design Principles for Modulating Reactivity through Precise Structural Modification

Rational drug design aims to create new molecules with specific biological activities based on an understanding of the structure and function of the target. pensoft.net For this compound derivatives, several rational design principles can be applied to modulate their reactivity and selectivity.

Bioisosteric Replacement: The nitrile group could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a carbonyl group or a small heterocyclic ring. This could alter the molecule's metabolic stability and interaction profile.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how this compound and its analogs bind. This information can then be used to design new derivatives with improved interactions.

Scaffold Hopping: The morpholine ring could be replaced with other heterocyclic scaffolds to explore new chemical space and potentially discover compounds with improved properties.

Applications of 4 Cyanopentylmorpholine As a Chemical Scaffold

Utility as a Versatile Building Block in Complex Organic Synthesis

The synthetic value of 4-Cyanopentylmorpholine stems from the distinct and complementary reactivity of its two primary components: the morpholine (B109124) ring and the cyanopentyl chain. The morpholine moiety is a saturated heterocycle frequently incorporated into bioactive molecules to enhance their pharmacological profiles. semanticscholar.orgnih.gov It is known to improve crucial properties such as aqueous solubility, metabolic stability, and bioavailability, making it a desirable feature in drug design. acs.orgpharmjournal.ru The presence of the morpholine ring can provide a robust and synthetically accessible anchor point for building more elaborate molecular architectures. researchgate.netnih.gov

The true versatility of this compound as a building block, however, lies in the rich chemistry of its terminal nitrile group. ebsco.com The cyano (-C≡N) group is a valuable functional handle that can be transformed into a wide array of other functionalities, serving as a linchpin for molecular elaboration. wikipedia.orgresearchgate.net This allows chemists to introduce diverse structural motifs and functional groups, paving the way for the synthesis of complex target molecules.

Key transformations of the nitrile group include:

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂), which provides a nucleophilic site for forming amides, sulfonamides, or for participating in reductive amination reactions.

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (-COOH), a critical functional group for forming esters, amides (including peptide bonds), and other acid derivatives. Partial hydrolysis can yield a primary amide (-CONH₂). ebsco.com

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the electrophilic carbon of the nitrile to generate ketones after an aqueous workup.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloadditions with reagents like azides to form tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.

The following interactive table summarizes the synthetic potential of the nitrile functionality inherent in the this compound scaffold.

| Reaction Type | Reagents | Resulting Functional Group | Synthetic Utility |

|---|---|---|---|

| Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) | Introduction of a basic, nucleophilic center. |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Formation of amides, esters, and other acid derivatives. |

| Partial Hydrolysis | H₂O₂, OH⁻ | Primary Amide (-CONH₂) | A neutral hydrogen bond donor/acceptor. |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(=O)R) | Carbon-carbon bond formation. |

| Cycloaddition | Sodium Azide (NaN₃), NH₄Cl | Tetrazole Ring | Carboxylic acid bioisostere. |

Strategic Integration in Scaffold Design and Diversification for Chemical Libraries

In the field of drug discovery, the creation of chemical libraries containing structurally diverse yet related molecules is essential for identifying new lead compounds. This compound serves as an excellent starting scaffold for such libraries. The stable morpholine core acts as a central hub, while the cyanopentyl linker provides a reactive site for diversification. nih.govresearchgate.net By applying the various reactions of the nitrile group, a multitude of different side chains and functional groups can be appended, leading to a large and diverse collection of related compounds. This systematic modification allows for a thorough exploration of the structure-activity relationship (SAR), helping medicinal chemists to understand how specific structural changes affect a molecule's biological activity. nih.gov

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This technique involves replacing the central core (the scaffold) of a molecule with a different one while preserving the spatial arrangement of key functional groups responsible for target binding. researchgate.net This approach is often used to overcome issues with the original scaffold, such as poor pharmacokinetic properties, metabolic instability, or existing patents. nih.govuniroma1.it

The this compound scaffold can be both a product of and a starting point for scaffold hopping. For instance, a metabolically vulnerable aromatic ring or a different heterocyclic ring (like a piperidine (B6355638) or thiazole) in a known bioactive compound could be replaced with the more stable and pharmacokinetically favorable morpholine ring. researchgate.netnih.gov This "hop" can lead to a new chemical entity with improved drug-like properties. nih.gov Conversely, starting with an active compound based on the this compound scaffold, chemists can explore replacing the morpholine ring with other heterocycles to discover new, patentable chemical space. pharmablock.com

The exploration of novel chemical space around the this compound scaffold is greatly accelerated by the integration of computational and experimental methods. Computationally, virtual libraries can be generated in silico by decorating the core scaffold with a vast array of virtual side chains. mdpi.com These virtual compounds can then be screened against a biological target using molecular docking simulations to predict their binding affinity and binding mode. nih.gov Furthermore, computational models can predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize which compounds to synthesize. mdpi.com

The most promising candidates from these computational analyses are then synthesized. High-throughput experimental screening can then be used to test the actual biological activity of these compounds, providing crucial data to validate and refine the computational models. This iterative cycle of computational design and experimental testing allows for a more efficient and targeted exploration of the chemical space surrounding the this compound scaffold, increasing the probability of discovering novel and potent bioactive molecules.

Role in Ligand Design for Advanced Coordination Chemistry and Catalysis

The structure of this compound makes it an interesting candidate for ligand design in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The this compound molecule possesses multiple potential coordination sites: the nitrogen and oxygen atoms of the morpholine ring and the nitrogen atom of the terminal nitrile group. researchgate.net

This allows the molecule to function as a potentially bidentate or tridentate ligand, binding to a metal center through two or three of its atoms simultaneously. The flexible pentyl chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. By modifying the scaffold, for example by reducing the nitrile to an amine, the coordination properties can be further tuned. The resulting metal complexes could find applications in catalysis, where the electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. For instance, morpholine-derived ligands have been used in the development of palladium-based catalysts.

Potential Applications in Materials Science as a Precursor Compound

The chemical reactivity of the nitrile group also positions this compound as a valuable precursor in materials science. Nitrile-containing monomers are important building blocks for the synthesis of advanced polymers. researchgate.net For example, acrylonitrile (B1666552) is the key monomer for producing polyacrylonitrile, a polymer used in carbon fiber production.

The nitrile group in this compound can potentially undergo polymerization or be copolymerized with other monomers to create new polymer materials. lu.se The presence of the morpholine ring would impart unique characteristics to the polymer, such as increased polarity, altered solubility, and potential for hydrogen bonding, which could influence the material's thermal and mechanical properties. lu.se Additionally, the hydrolysis of the nitrile to a carboxylic acid would transform the molecule into a monomer suitable for the synthesis of polyamides or polyesters, further expanding its utility as a precursor for a range of functional materials.

Environmental Fate and Transformation of 4 Cyanopentylmorpholine

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 4-Cyanopentylmorpholine, the primary abiotic degradation pathways are expected to be hydrolysis of the nitrile group and, to a lesser extent, photolysis.

Photolytic Degradation: Direct photolysis occurs when a chemical absorbs light and is transformed. The morpholine (B109124) ring itself does not significantly absorb UV light in the environmentally relevant spectrum (>290 nm). However, the presence of the nitrile group could slightly alter its absorption properties. Indirect photolysis, mediated by photochemically produced reactive species in surface waters such as hydroxyl radicals, is a more likely degradation pathway. For the related compound morpholine, photocatalytic degradation has been observed in the presence of titanium dioxide (TiO2), suggesting that in certain environments, this could be a relevant removal process.

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The nitrile group (-CN) in this compound is susceptible to hydrolysis. This reaction can occur under both acidic and alkaline conditions, typically proceeding in two stages. The first stage involves the conversion of the nitrile to an amide, and the second stage is the hydrolysis of the amide to a carboxylic acid and ammonia or an ammonium salt. The rate of hydrolysis is influenced by pH and temperature.

The ether linkage within the morpholine ring is generally stable to hydrolysis under typical environmental conditions.

In the environment, chemical oxidation is primarily driven by reactive oxygen species like hydroxyl radicals, particularly in the atmosphere and sunlit surface waters. The morpholine moiety, being a secondary amine, is susceptible to oxidation. N-alkylmorpholine-N-oxides are known oxidation products of N-alkylmorpholines in chemical reactions. While specific environmental oxidation studies on N-alkylmorpholines are scarce, it is plausible that similar N-oxidation could occur. The pentyl chain could also undergo oxidation.

Reduction processes are less likely to be a significant abiotic degradation pathway for this compound in most environmental compartments, as the functional groups are not readily reduced under typical environmental conditions.

Biotic Degradation Mechanisms and Microbial Transformations

Biodegradation is a critical process in the environmental fate of many organic chemicals. Based on studies of morpholine and aliphatic nitriles, this compound is expected to be biodegradable.

The morpholine ring is known to be degraded by various microorganisms, particularly bacteria of the genus Mycobacterium. The degradation pathway typically begins with the enzymatic cleavage of the morpholine ring, often initiated by a monooxygenase enzyme. This leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate, which is further metabolized to compounds like glycolate and ammonia.

The aliphatic nitrile group can also be biodegraded by microorganisms. Two primary enzymatic pathways are known for nitrile degradation:

Nitrilase-mediated hydrolysis: A single enzyme, nitrilase, directly hydrolyzes the nitrile to a carboxylic acid and ammonia.

Nitrile hydratase and amidase pathway: Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.

It is likely that the biodegradation of this compound would proceed through the degradation of both the morpholine ring and the cyanopentyl side chain, although the exact sequence and intermediates are unknown. The presence of the N-pentyl group may influence the rate and pathway of morpholine ring degradation.

Sorption Behavior and Environmental Mobility in Soil, Water, and Sediment Matrices

The sorption of a chemical to soil and sediment particles determines its mobility in the environment. Chemicals with low sorption coefficients are more mobile and can potentially leach into groundwater, while those with high sorption coefficients are less mobile and tend to remain in the soil or sediment.

Morpholine is highly soluble in water and exhibits low sorption to soil and organic matter. This suggests that the morpholine moiety of this compound will contribute to its water solubility. However, the presence of the five-carbon alkyl (pentyl) chain will increase its lipophilicity (fat-loving nature) compared to morpholine alone. This increased lipophilicity would be expected to lead to greater sorption to soil organic carbon.

Table 1: Predicted Sorption Behavior of this compound and Related Compounds This table is for illustrative purposes and based on the general properties of the chemical moieties.

| Compound/Moiety | Expected Log Koc | Environmental Mobility | Rationale |

|---|---|---|---|

| Morpholine | Low | High | High water solubility, low affinity for organic carbon. |

| Aliphatic Nitriles (short chain) | Low to Moderate | Moderate to High | Polarity of nitrile group, with mobility decreasing as chain length increases. |

| This compound | Moderate | Moderate | Balance between the polar morpholine and nitrile groups and the nonpolar pentyl chain. |

Identification and Characterization of Environmental Transformation Products

Based on the expected degradation pathways, several transformation products of this compound can be predicted.

From abiotic degradation , particularly hydrolysis of the nitrile group, the following products could be formed:

5-(morpholin-4-yl)pentanamide

5-(morpholin-4-yl)pentanoic acid

From biotic degradation , a more complex mixture of transformation products is likely. Based on known pathways for morpholine and nitriles, potential products include:

Products of morpholine ring cleavage, such as derivatives of 2-(2-aminoethoxy)acetate.

Products of nitrile group hydrolysis, as listed above.

Products of the oxidation of the pentyl chain.

It is important to note that without experimental data, the exact structures and persistence of these potential transformation products remain unknown.

Table 2: Potential Environmental Transformation Products of this compound

| Degradation Pathway | Potential Transformation Product |

|---|---|

| Hydrolysis | 5-(morpholin-4-yl)pentanamide |

| Hydrolysis | 5-(morpholin-4-yl)pentanoic acid |

| Biodegradation (Ring Cleavage) | Derivatives of 2-(2-aminoethoxy)acetate |

| Biodegradation (Nitrile Hydrolysis) | 5-(morpholin-4-yl)pentanoic acid |

Development and Validation of Predictive Models for Environmental Fate

In the absence of experimental data, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the environmental fate of chemicals. These models use the chemical structure of a compound to predict its physicochemical properties and environmental behavior.

For this compound, a QSAR model would consider the contributions of the different structural fragments (morpholine ring, pentyl chain, nitrile group) to properties like:

Log Kow (octanol-water partition coefficient): To predict bioaccumulation potential and sorption behavior.

Water solubility: To assess its distribution in aqueous environments.

Vapor pressure and Henry's Law constant: To determine its potential for volatilization.

Biodegradation rates: To estimate its persistence in soil and water.

Multimedia environmental fate models could also be employed to predict the partitioning of this compound between different environmental compartments (air, water, soil, sediment). These models require input data on the chemical's properties, which for this compound would likely be derived from QSAR estimations.

The validation of such models for a specific compound like this compound would necessitate the generation of experimental data to compare with the model's predictions.

Future Directions and Emerging Research Avenues for 4 Cyanopentylmorpholine

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The paradigm of chemical research is being reshaped by the advent of Artificial Intelligence (AI) and Machine Learning (ML), which offer powerful tools for navigating the vast complexities of chemical space. astrazeneca.commit.edu These computational methods are moving the field from traditional, often intuition-driven experimentation towards a more data-centric and predictive science. nih.gov For compounds like 4-Cyanopentylmorpholine, AI and ML can be leveraged to significantly expedite the discovery of new derivatives and optimize their properties for specific applications.

Machine learning algorithms, particularly deep learning and neural networks, can be trained on large datasets of chemical information to predict the biological activities, pharmacokinetic profiles, and potential toxicity of novel molecules. nih.gov By analyzing the structure of this compound, these models can generate virtual libraries of related compounds and predict their therapeutic potential, allowing researchers to prioritize the synthesis of only the most promising candidates. nih.govnih.gov This predictive power dramatically reduces the time and resources spent on synthesizing and testing compounds that are unlikely to succeed. nih.gov

Table 1: Applications of AI/ML in this compound Research

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Drug Discovery | Predict biological activity and toxicity of derivatives. | Prioritization of high-potential candidates for synthesis. nih.gov |

| Identify potential new therapeutic targets. | Expansion of the compound's applicability. | |

| Optimize lead compounds for desired properties. | Faster development of effective therapeutic agents. nih.gov | |

| Synthesis Optimization | Design novel and efficient synthetic pathways. | Reduced costs and development time. mit.edu |

| Predict reaction outcomes and yields. | Minimized need for trial-and-error experimentation. pharmaphorum.com |

Exploration of Novel and Sustainable Synthetic Methodologies

In line with the global push for environmental responsibility, "green chemistry" principles are becoming central to modern synthetic strategy. nih.gov The future synthesis of this compound will likely focus on methods that are more sustainable, efficient, and safer than traditional approaches. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste. nih.govnih.gov

One promising area is the development of novel catalytic systems. For instance, methods using halophosphonium salts as dual-function reagents that act as both photocatalysts and hydrogen atom transfer agents can enable C–H functionalization under visible light, eliminating the need for heavy metal catalysts. acs.orgacs.org Such strategies could be adapted for the synthesis or modification of this compound, offering a greener pathway.

Multicomponent reactions (MCRs) represent another key direction. MCRs allow for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials, which is highly efficient and atom-economical. nih.gov Exploring MCRs for the synthesis of morpholine-containing structures could significantly streamline the production of this compound and its analogs. e3s-conferences.org These advanced methods often lead to higher yields and reduced purification efforts compared to conventional multi-step syntheses. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Principles | Advantages for this compound Synthesis |

|---|---|---|

| Traditional Synthesis | Multi-step reactions, often using harsh reagents and solvents. | Established and well-documented procedures. |

| Green Chemistry | Use of eco-friendly solvents, catalysts, and renewable resources. nih.govnih.gov | Reduced environmental impact and improved safety. |

| Photocatalysis | Use of light to drive chemical reactions, often with milder conditions. acs.org | High selectivity and energy efficiency. |

| Multicomponent Reactions | Combining three or more reactants in a single step. nih.gov | Increased efficiency, high atom economy, and reduced waste. |

High-Throughput Experimentation and Automated Screening for Expedited Research

High-Throughput Experimentation (HTE) is a powerful methodology that accelerates chemical research by performing a large number of experiments in parallel. eurofins.com This approach is crucial for rapidly optimizing reaction conditions and for screening large libraries of compounds for desired properties. For this compound, HTE can be employed to quickly identify the optimal catalysts, solvents, temperatures, and reactant ratios for its synthesis, a task that would be prohibitively time-consuming using traditional methods. acs.org

Modern HTE platforms can run hundreds of crystallization or reaction trials simultaneously, using only a minimal amount of starting material. eurofins.com The outcomes of these experiments are often analyzed using rapid techniques like Ultra-High-Performance Liquid Chromatography (UPLC) and mass spectrometry, allowing for the quick identification of successful conditions. acs.org

Beyond synthesis, automated screening is vital for discovering the biological applications of this compound derivatives. By testing a diverse library of these compounds against various biological targets in an automated fashion, researchers can quickly identify "hits" for potential therapeutic use. This was demonstrated in the discovery of novel inhibitors of Diacylglycerol Kinases Alpha and Zeta, which began with a high-throughput screening campaign. acs.org The integration of robotics and advanced data analysis makes it possible to screen thousands of compounds in a fraction of the time required by manual methods.

Development of Novel Spectroscopic Probes for In-situ Reaction Monitoring

A deeper understanding and control of chemical reactions can be achieved through real-time, in-situ monitoring. The development of novel spectroscopic probes allows chemists to "watch" a reaction as it happens, providing valuable data on reaction kinetics, the formation of intermediates, and the point of completion. This is a significant advance over traditional methods that rely on analyzing samples removed from the reaction mixture at discrete time points.

For the synthesis of this compound, techniques like fiber-optic Near-Infrared (NIR) or Mid-Infrared (MIR) spectroscopy could be implemented for real-time monitoring. These probes can be inserted directly into the reaction vessel to continuously collect spectra, which can then be correlated with the concentration of reactants, products, and byproducts. This allows for precise control over reaction parameters to optimize yield and purity.

Furthermore, specialized fluorescent probes could be designed to monitor specific aspects of reactions involving morpholine-containing compounds. Research has shown that morpholine-functionalized fluorescent probes can be sensitive to environmental changes such as pH, which could be adapted for monitoring reaction conditions. nih.gov The ability to track the consumption of reactants and the formation of this compound in real-time would enable a more efficient and controlled manufacturing process.

Table 3: Spectroscopic Techniques for In-situ Monitoring

| Technique | Principle | Application in this compound Synthesis |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Measures vibrational overtones and combination bands. Can penetrate thick samples. | Real-time monitoring of bulk curing or synthesis reactions. |

| Mid-Infrared (MIR) Spectroscopy | Measures fundamental molecular vibrations, providing a detailed chemical fingerprint. | In-situ analysis of reaction progress and intermediate formation. |

| Fluorescent Probes | Emit light in response to specific chemical or environmental changes. | Custom-designed probes to track the formation of the target molecule or changes in reaction conditions like pH. nih.gov |

Q & A

Q. How can interdisciplinary approaches enhance applications of this compound in materials science?

- Methodological Answer : Collaborate with material scientists to test its utility as a ligand in metal-organic frameworks (MOFs) or as a monomer in polymer networks. Characterize thermal stability (TGA) and mechanical properties (DSC). Publish protocols in open-access repositories to foster innovation .

Guidelines for Rigorous Research Design

- Formulating Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps .

- Data Contradictions : Use triangulation (multiple methods/theories) to validate findings and avoid confirmation bias .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.